molecular formula C6H14ClNO B6284425 3-methyl-1,4-oxazepane hydrochloride CAS No. 2763754-85-2

3-methyl-1,4-oxazepane hydrochloride

Cat. No.: B6284425
CAS No.: 2763754-85-2
M. Wt: 151.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1,4-oxazepane hydrochloride is a seven-membered heterocyclic compound comprising one oxygen and one nitrogen atom within its ring structure, with a methyl group substituted at position 3. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Molecular Formula (calculated):

  • Base structure: C₆H₁₁NO (1,4-oxazepane)
  • Hydrochloride salt: C₆H₁₂ClNO
  • Molecular weight: ~161.62 g/mol (calculated)

Properties

CAS No.

2763754-85-2

Molecular Formula

C6H14ClNO

Molecular Weight

151.6

Purity

95

Origin of Product

United States

Preparation Methods

Intramolecular Cyclization Pathways

In the synthesis reported by, ketone electrophilicity drives the formation of intermediate B (Scheme 1), which undergoes reversible transformations until irreversible lactonization occurs. For 3-methyl-1,4-oxazepane, substituting the starting material with a methyl-bearing precursor could position the methyl group at C3 during cyclization. The reaction’s reversibility necessitates precise control of:

  • Temperature (room temperature to reflux)

  • Acid concentration (10% TFA in CH₂Cl₂)

  • Nucleophile availability (Et₃SiH for stabilization)

Regioselectivity Challenges

Electron-donating substituents on aromatic rings (e.g., 3-MeO-Ph) reduce ketone reactivity, favoring lactone formation over oxazepane. This suggests that methyl groups at C3 may require steric or electronic modulation to prevent undesired side reactions.

Methyl Group Introduction Methodologies

Alkylation of Preformed Oxazepanes

Post-cyclization alkylation offers a route to 3-methyl derivatives. Source describes the use of 2-bromoacetophenone for alkylating sulfonamide intermediates, achieving 73% crude purity for tosyl-protected oxazepanes. Adapting this approach:

  • Synthesize 1,4-oxazepane via’s method

  • Protect the secondary amine with Boc or Fmoc groups

  • Perform alkylation at C3 using methyl iodide or dimethyl sulfate

  • Deprotect and isolate as hydrochloride salt

However, competing reactions at other positions may require directing groups or catalysts to enhance C3 selectivity.

Starting Material Modification

Incorporating methyl groups during initial synthesis avoids later functionalization steps. Source’s homoserine-based approach could be modified by:

Starting MaterialModificationOutcome
L-HomoserineIntroduce methyl at β-position3-Methyl upon cyclization
4-Amino-2-methylbutanolDirect cyclizationForms 3-methyl-1,4-oxazepane

This method’s success depends on the availability of chiral starting materials and their compatibility with polymer-supported synthesis.

Acidic Cleavage and Hydrochloride Formation

TFA/Et₃SiH-Mediated Cleavage

As detailed in, TFA/Et₃SiH (10:1:9 in CH₂Cl₂) cleaves resin-bound intermediates while reducing imine byproducts. For hydrochloride salt formation:

  • Post-cleavage neutralization with HCl/Et₂O

  • Recrystallization from IPA/H₂O (2:1)

  • Lyophilization to obtain hygroscopic powder

Source confirms that 2-methyl-1,4-oxazepane hydrochloride remains stable at 2–8°C under anhydrous conditions, suggesting similar storage protocols for the 3-methyl analog.

Optimization of Reaction Conditions

Temperature and Time

Comparative data from and:

StepTemperatureTimeYield Impact
CyclizationReflux4 hr+18%
CleavageRT30 minPrevents over-reduction
CrystallizationReflux→RT0.5 hrPurity ≥99.5%

Prolonged cleavage times (>1 hr) risk decomposition, as seen in’s lactone byproducts.

Stereochemical Considerations

The C3 methyl group introduces a stereocenter, requiring enantioselective synthesis. Source achieves diastereomeric ratios up to 64:36 using chiral auxiliaries, while reports 62:38 ratios for similar compounds. Resolution strategies include:

  • Chiral HPLC (e.g., Chiralpak IC column)

  • Diastereomeric salt formation with L-tartaric acid

  • Enzymatic resolution using lipases

Industrial-Scale Adaptations

Patent’s approach to 2-pyrazolin-5-one synthesis provides insights for large-scale oxazepane production:

  • Aqueous-phase reactions reduce organic solvent use

  • Sodium sulfite (0.5–3g per 25mmol substrate) prevents oxidation

  • IPA/H₂O crystallization enables >80% recovery

Scaling this to 3-methyl-1,4-oxazepane would require:

  • Continuous flow reactors for exothermic cyclization steps

  • Membrane filtration instead of column chromatography

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1,4-oxazepane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazepane ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen atoms.

    Substitution: Substituted oxazepane derivatives with various functional groups.

Scientific Research Applications

3-Methyl-1,4-oxazepane hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-methyl-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 3-methyl-1,4-oxazepane hydrochloride with structurally related oxazepane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Features CAS Number Key References
This compound C₆H₁₂ClNO 161.62 (calculated) Methyl at position 3 Not available
3-Phenyl-1,4-oxazepane hydrochloride C₁₁H₁₆ClNO 213.71 Phenyl at position 3 EN300-43357065
3,3-Dimethyl-6-methylidene-1,4-oxazepane hydrochloride C₈H₁₆ClNO 177.67 Dimethyl at N3, methylidene at C6 2825008-42-0
7-Methyl-1,4-oxazepane hydrochloride* C₉H₁₆ClN₃O₂ 432.47 (discrepancy noted) Methyl at position 7, additional N/O groups Not available
6-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride C₁₁H₁₄ClNO 203.69 Benzo-fused ring, methyl at position 6 2031261-10-4

Functional and Pharmacological Insights

This structural feature is common in central nervous system (CNS) drugs . Molecular weight (213.71 g/mol) aligns with small-molecule drug candidates.

3,3-Dimethyl-6-methylidene-1,4-oxazepane Hydrochloride

  • The dimethyl and methylidene groups introduce steric hindrance and conformational rigidity, which may affect receptor binding kinetics.
  • Marketed by Aaron Chemicals LLC at $300–$1,204/g, indicating high value for specialized research .

6-Methyl-benzo[f][1,4]oxazepine Hydrochloride

  • The benzo-fused structure extends π-conjugation, likely altering absorption spectra and metabolic stability. Such derivatives are explored in oncology and neurology .

7-Methyl-1,4-oxazepane Hydrochloride

  • Despite molecular formula discrepancies, this compound highlights the variability in substituent positioning and its impact on bioactivity .

Q & A

Q. What are the common synthetic routes for preparing 3-methyl-1,4-oxazepane hydrochloride, and what factors influence yield and purity?

The synthesis typically involves cyclization of precursor molecules, such as methyl-substituted oxazepane derivatives, followed by reaction with hydrochloric acid to form the hydrochloride salt . Key factors affecting yield and purity include:

  • Reaction temperature : Controlled conditions (e.g., 0–25°C) minimize side reactions .
  • Solvent choice : Polar solvents like methanol enhance reaction homogeneity .
  • Purification methods : Crystallization or chromatography removes impurities, ensuring >95% purity .

Q. How can spectroscopic techniques confirm the structure of this compound?

Structural validation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify methyl groups (δ ~1.2–1.5 ppm) and the oxazepane ring’s nitrogen/oxygen environment .
  • IR spectroscopy : Peaks at ~2500–3300 cm1^{-1} confirm N-H and O-H stretches in the hydrochloride form .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 167.63) align with the compound’s molecular weight .

Q. What are the solubility properties of this compound, and how do they impact biological assays?

The hydrochloride salt exhibits high aqueous solubility due to ionic interactions, making it suitable for in vitro assays (e.g., receptor binding studies) . However, solubility in organic solvents (e.g., DMSO) is limited, requiring optimization of stock solutions to avoid precipitation in cell-based assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities during synthesis?

Strategies include:

  • Catalyst screening : Chiral catalysts (e.g., Ru-based systems) improve stereochemical control in oxazepane ring formation .
  • Flow chemistry : Continuous flow reactors enhance scalability and reduce batch-to-batch variability .
  • In-line analytics : Real-time monitoring via HPLC-MS identifies intermediate byproducts for rapid troubleshooting .

Q. What experimental designs are recommended for studying the compound’s interaction with neurological targets (e.g., GABA receptors)?

  • In vitro binding assays : Use radiolabeled ligands (e.g., 3^3H-flumazenil) to quantify affinity (Ki_i) and selectivity .
  • Molecular docking : Computational models predict binding poses within receptor active sites, guiding mutagenesis studies .
  • Functional assays : Electrophysiology (e.g., patch-clamp) measures ion channel modulation in neuronal cells .

Q. How should researchers resolve contradictions in stability data under varying pH conditions?

  • pH-rate profiling : Conduct accelerated degradation studies across pH 1–13 to identify degradation pathways (e.g., hydrolysis of the oxazepane ring) .
  • Stabilizer screening : Additives like cyclodextrins or antioxidants (e.g., ascorbic acid) mitigate pH-dependent decomposition .

Q. What methodologies validate the compound’s role as a monoamine reuptake inhibitor?

  • Synaptosomal uptake assays : Measure inhibition of serotonin/norepinephrine transporters using tritiated neurotransmitters (e.g., 3^3H-5-HT) .
  • Microdialysis in vivo : Monitor extracellular monoamine levels in rodent brains post-administration .

Data Analysis and Contradiction Management

Q. How should discrepancies in biological activity data between in vitro and in vivo models be addressed?

  • Pharmacokinetic profiling : Assess bioavailability and blood-brain barrier penetration via LC-MS/MS .
  • Metabolite identification : UPLC-QTOF-MS detects active/inactive metabolites that explain reduced in vivo efficacy .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?

  • Probit analysis : Quantifies LD50_{50} values in acute toxicity models .
  • ANOVA with post-hoc tests : Identifies significant differences in organ-specific toxicity across dose groups .

Safety and Handling Guidelines

Q. What protocols ensure safe handling and storage of this compound?

  • Storage : Keep in airtight containers at –20°C, desiccated to prevent hygroscopic degradation .
  • PPE : Use nitrile gloves and goggles; avoid inhalation of powdered form .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.